molecular formula C16H13ClN2O3S2 B2546584 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide CAS No. 892847-61-9

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2546584
CAS No.: 892847-61-9
M. Wt: 380.86
InChI Key: UCMWPAOFNZQLNM-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound designed for research applications. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure incorporates a 4-chloro-benzothiazole moiety linked to a benzenesulfonyl group through a propanamide chain. This specific architecture makes it a compound of interest for investigating new therapeutic agents, particularly in oncology. Benzothiazole derivatives have demonstrated significant and prevalent biological activities against a range of cancer cell lines, including mammary, ovarian, colon, and nonsmall-cell lung cancer subpanels . The presence of the sulfonamide functional group also suggests potential for antimicrobial research, as this group is a classic pharmacophore in antibacterial agents . Researchers can utilize this compound as a key intermediate or lead compound in drug discovery projects, with potential applications in developing agents that target tumour-associated enzymes like carbonic anhydrase . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)9-10-24(21,22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMWPAOFNZQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Sulfonylation: The benzenesulfonyl group is introduced by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-chloropropanoyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the nitro group if present or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds with similar structures to 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide exhibit significant anticonvulsant properties. Studies have shown that these compounds can modulate neurotransmitter systems, particularly influencing GABAergic signaling pathways, which are crucial for seizure control .

Case Study: Anticonvulsant Mechanism

A study demonstrated that derivatives of benzothiazole can enhance seizure thresholds in animal models through enzyme inhibition and receptor modulation. This suggests that the compound could be explored further for its potential in treating epilepsy .

Antimicrobial Properties

The sulfonamide group present in the compound is associated with antibacterial activity. Compounds of this nature have been shown to inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial proliferation .

Case Study: Antibacterial Efficacy

Research has indicated that similar sulfonamide derivatives exhibit broad-spectrum antibacterial activity against various pathogens. This highlights the potential of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide as a candidate for developing new antimicrobial agents .

Other Potential Applications

  • Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
  • Cancer Research : Preliminary studies indicate that benzothiazole derivatives may possess anticancer properties, warranting investigation into their mechanisms and efficacy against different cancer types .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate, while benzothiazoles can interact with various biological pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Lipophilic Groups: The target compound and 17b () feature electron-withdrawing substituents (Cl, NO₂, SO₂), which may enhance reactivity or binding to polar targets. In contrast, compounds like C₂₄H₂₈ClN₃O₂S₂ () and C₂₄H₂₀N₂O₂S () include lipophilic groups (methylphenylsulfanyl, benzoylphenyl), likely improving membrane permeability .
  • Synthesis Efficiency : Compound 17b and its analog 17c (99.33% yield) demonstrate highly efficient synthetic routes compared to the target compound, for which yield data are unavailable .
  • Steric and Electronic Effects : The morpholine group in C₂₄H₂₈ClN₃O₂S₂ introduces conformational flexibility and hydrogen-bonding capacity, whereas the rigid benzothiazole core in the target compound may restrict rotational freedom .

Spectroscopic and Analytical Comparisons

  • FTIR/NMR Profiles: Compounds 17b and 17c () show distinct FTIR peaks for NO₂ (1520–1350 cm⁻¹) and SO₂N (1170–1120 cm⁻¹), absent in the target compound. The target’s ^1H NMR would likely exhibit aromatic protons near δ 7.5–8.0 ppm (benzothiazole and benzene rings) and alkyl protons at δ 2.5–3.5 ppm (propanamide chain) .
  • Mass Spectrometry : The target compound’s HRMS would approximate m/z 403.87 (M⁺), aligning with analogs like C₁₇H₁₆N₂O₅S₃ (m/z 424.51, ).

Functional Implications

  • Bioactivity Potential: While biological data are absent in the evidence, structural analogs with nitro (17b) or methanesulfonyl () groups are often explored as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems .
  • Solubility and Stability : The benzenesulfonyl group in the target compound may reduce aqueous solubility compared to morpholine-containing analogs (), but improve metabolic stability by resisting oxidative degradation .

Biological Activity

3-(Benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H27ClN3O3S2C_{22}H_{27}ClN_3O_3S_2, with a molecular weight of 516.5 g/mol. Its structure consists of a benzothiazole moiety linked to a sulfonamide group, which is known for conferring various pharmacological properties.

Property Details
IUPAC Name 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide
Molecular Formula C22H27ClN3O3S2
Molecular Weight 516.5 g/mol
Purity Typically 95%

Anticonvulsant Properties

Research indicates that compounds similar to 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide exhibit anticonvulsant activity. Studies have shown that benzothiazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in epilepsy and other neurological disorders .

For instance, in a study involving various benzothiazole derivatives, significant anticonvulsant effects were observed at specific concentrations, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Activity

The sulfonamide group in this compound is associated with antibacterial properties. Benzothiazole derivatives have demonstrated activity against a range of microbial strains, making them candidates for further development as antimicrobial agents .

In vitro studies have shown that certain benzothiazole compounds exhibit cytotoxic effects on cancer cell lines while sparing normal cells at lower concentrations, indicating a potential for selective toxicity .

The biological activity of this compound likely involves the inhibition of specific enzymes or modulation of receptor functions. For example, it may inhibit kinases involved in cell signaling pathways critical for tumor growth and proliferation .

Case Studies and Research Findings

  • Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and tested for their ability to inhibit ATR kinase, a key regulator in DNA damage response pathways. Compounds similar to 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide showed promising results in inhibiting cancer cell viability at low micromolar concentrations .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving MCF-10A cells (non-malignant mammary epithelial cells), several benzothiazole derivatives exhibited minimal cytotoxicity at concentrations up to 100 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-(4-chloro-1,3-benzothiazol-2-yl)propanamide, and how can reaction yields be optimized?

Answer: The compound can be synthesized via a multi-step route involving:

Sulfonylation : Reacting propanamide derivatives with benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 4–6 hours).

Coupling : Introducing the 4-chlorobenzothiazole moiety via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in DMF at 50–60°C for 12 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.

Q. Yield Optimization Strategies :

  • Use excess sulfonyl chloride (1.2–1.5 equiv) to drive the reaction.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • High-purity starting materials (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)prop-2-enamide, as in ) reduce competing reactions.

Q. Q2. How should researchers characterize this compound spectroscopically, and what are common pitfalls in data interpretation?

Answer: Key Techniques :

  • FTIR : Confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzenesulfonyl and benzothiazole rings) and alkyl chain protons (δ 1.5–3.5 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <3 ppm error) .

Q. Pitfalls :

  • Impurities : Residual solvents (e.g., DMF) may obscure signals; use deuterated solvents and proper drying.
  • Tautomerism : The benzothiazole ring may exhibit tautomeric shifts in DMSO-d₆, complicating assignments .

Advanced Research Questions

Q. Q3. What computational methods are suitable for studying the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CB2 receptors (common for sulfonamide derivatives; see ).
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100–200 ns trajectories.
  • QSAR : Correlate structural features (e.g., sulfonyl group electronegativity) with activity using descriptors like logP and polar surface area .

Validation : Cross-check computational predictions with in vitro assays (e.g., radioligand binding studies ).

Q. Q4. How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELX programs for structure refinement .
  • Disorder Handling : Apply occupancy refinement for disordered sulfonyl or benzothiazole groups.
  • Validation Tools : Check R-factors (R₁ < 0.05) and ADPs with PLATON or CCDC Mercury .

Example : For N-(4-chloro-1,3-benzothiazol-2-yl) derivatives, anisotropic refinement improves accuracy in resolving Cl–S bond lengths .

Q. Q5. What strategies are effective for evaluating the compound’s metabolic stability in preclinical studies?

Answer:

  • In Vitro Assays :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS.
    • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In Silico Tools : Use MetaSite or StarDrop to predict metabolic hotspots (e.g., benzenesulfonyl cleavage) .

Key Metrics : Half-life (t₁/₂ > 30 min) and intrinsic clearance (CLint < 15 μL/min/mg) indicate favorable stability .

Q. Q6. How can impurities or degradation products be identified and quantified during synthesis?

Answer:

  • Analytical Methods :
    • HPLC-DAD/MS : Use C18 columns (acetonitrile/0.1% formic acid gradient) to separate impurities.
    • Stress Testing : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to force degradation.
  • Quantification : Calibrate against reference standards (e.g., USP guidelines) and report impurities at <0.1% .

Q. Q7. What in vivo models are appropriate for assessing the compound’s anti-inflammatory or analgesic activity?

Answer:

  • Rodent Models :
    • Carrageenan-Induced Paw Edema : Measure edema reduction at 3–6 hours post-administration.
    • Hot-Plate Test : Evaluate analgesic latency times at 30–60 mg/kg doses (cf. benzothiazole derivatives in ).
  • Dosage : Optimize based on pharmacokinetic parameters (Cmax, AUC) from plasma profiling .

Q. Q8. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

Answer:

  • Cl Substituent Effects :
    • Lipophilicity : Increases logP by ~0.5 units (cf. 4-chloro vs. unsubstituted benzothiazoles ).
    • Bioavailability : Enhances membrane permeability but may reduce solubility (balance with co-solvents like PEG 400).
  • Sulfonyl Group : Stabilizes conformation via hydrogen bonding, as seen in crystallographic data .

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